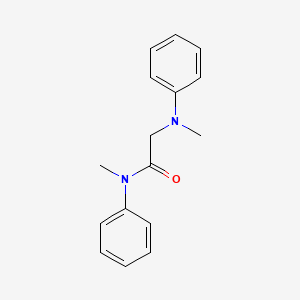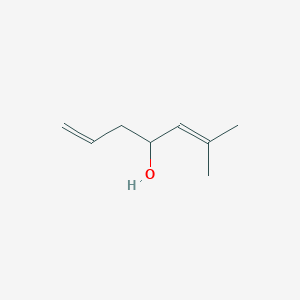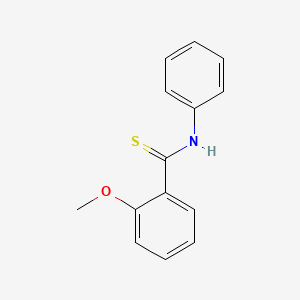![molecular formula C20H27IN2 B14680575 4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide CAS No. 37652-55-4](/img/structure/B14680575.png)
4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Phenylmethyl Groups: The phenylmethyl groups are introduced through a reaction with benzyl halides. This step involves the nucleophilic substitution of the halide by the piperazine nitrogen atoms.
Methylation: The final step involves the methylation of the piperazine nitrogen atoms using iodomethane. This reaction is typically carried out under basic conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl groups, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of partially or fully reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine: Similar structure but without the iodomethane component.
4-(2-Benzylbenzyl)-1-methylpiperazine: Another piperazine derivative with similar structural features.
Uniqueness
1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane is unique due to the presence of the iodomethane component, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
37652-55-4 |
|---|---|
Fórmula molecular |
C20H27IN2 |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
4-[(2-benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium;iodide |
InChI |
InChI=1S/C20H27N2.HI/c1-22(2)14-12-21(13-15-22)17-20-11-7-6-10-19(20)16-18-8-4-3-5-9-18;/h3-11H,12-17H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RDJVJAOBILOUQH-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCN(CC1)CC2=CC=CC=C2CC3=CC=CC=C3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)

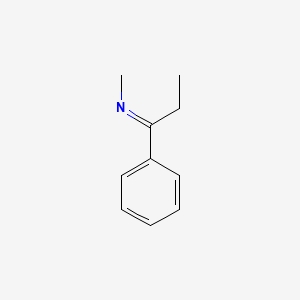
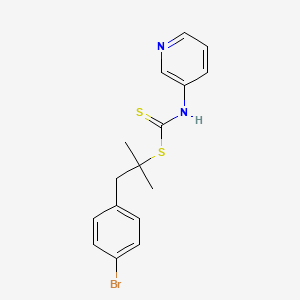
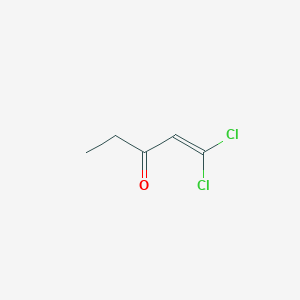


![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)
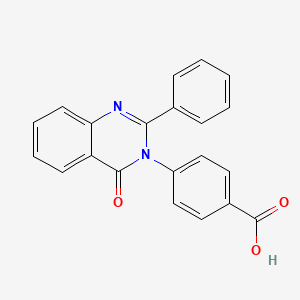
![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)
